molecular formula C10H17N B15261125 Tricyclo[4.3.1.0,3,8]decan-4-amine

Tricyclo[4.3.1.0,3,8]decan-4-amine

Cat. No.: B15261125
M. Wt: 151.25 g/mol
InChI Key: QHBXVCQWOXVNJK-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.0³,⁸]decan-4-amine is a rigid, polycyclic amine characterized by a tricyclic scaffold with bridgehead nitrogen. Its molecular formula is C₁₀H₁₇N (molecular weight: 151.25 g/mol), and it is structurally related to adamantane derivatives but features a unique ring contraction and bridgehead substitution pattern . The compound is synthesized via catalytic methods, such as transaminase-catalyzed reactions, which enable enantioselective production of chiral amines . Its rigid framework makes it valuable in medicinal chemistry for modulating biological targets, including viral proteins and neurotransmitter receptors.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decan-4-amine

InChI

InChI=1S/C10H17N/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-10H,1-5,11H2

InChI Key

QHBXVCQWOXVNJK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C3C2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

A tricyclic halomethyl precursor (e.g., 4-iodomethyltricyclo[4.3.1.0³,⁸]decane) reacts with ammonia or primary/secondary amines under basic conditions. Sodium bicarbonate or potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (100–150°C).

Example Protocol

  • Substrate : 4-Iodomethyltricyclo[4.3.1.0³,⁸]decane
  • Reagent : Aqueous ammonia (NH₃)
  • Base : Sodium bicarbonate (NaHCO₃)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 120°C, 12 hours
  • Yield : ~40–60% (estimated from analogous reactions)

Challenges and Solutions

  • Steric Hindrance : The bridgehead position imposes significant steric constraints, slowing substitution kinetics. Using phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves reactivity.
  • Byproducts : Elimination to alkenes competes with substitution. Lowering reaction temperatures (80–100°C) and using excess amine mitigate this issue.

Azide Reduction Pathway

The conversion of halomethyl precursors to azides, followed by reduction to primary amines, offers an alternative route. This method avoids direct nucleophilic substitution with ammonia, which is less efficient due to its low nucleophilicity.

Synthesis of 4-Azidomethyltricyclo[4.3.1.0³,⁸]decane

  • Substrate : 4-Iodomethyltricyclo[4.3.1.0³,⁸]decane
  • Reagent : Sodium azide (NaN₃)
  • Solvent : Hexamethylphosphoramide (HMPA)
  • Conditions : 80°C, 6 hours

Reduction of Azide to Amine

  • Reagent : Hydrogen gas (H₂) with Raney nickel or palladium-on-carbon
  • Solvent : Ethanol or methanol
  • Yield : 70–85% (extrapolated from similar reductions)

Safety Note : Azides are shock-sensitive and require cautious handling.

Reductive Amination of Tricyclic Ketones

Reductive amination provides a route to secondary and tertiary amines but can be adapted for primary amines using ammonia.

Ketone Synthesis

  • Substrate : Tricyclo[4.3.1.0³,⁸]decan-4-one
  • Preparation : Oxidation of a secondary alcohol (e.g., 4-hydroxytricyclo[4.3.1.0³,⁸]decane) using Jones reagent (CrO₃/H₂SO₄).

Reductive Amination

  • Reagents : Ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN)
  • Solvent : Methanol
  • Conditions : Room temperature, 24 hours
  • Yield : 30–50% (based on analogous systems)

Gabriel Synthesis for Primary Amines

The Gabriel method circumvents direct handling of ammonia by employing phthalimide as a protected amine source.

Synthesis of 4-Phthalimidomethyltricyclo[4.3.1.0³,⁸]decane

  • Substrate : 4-Iodomethyltricyclo[4.3.1.0³,⁸]decane
  • Reagent : Potassium phthalimide
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 100°C, 8 hours

Deprotection to Primary Amine

  • Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)
  • Solvent : Ethanol
  • Yield : 60–75%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Aminolysis Direct, single-step Low efficiency with NH₃; steric hindrance 40–60%
Azide Reduction High-yielding; avoids NH₃ Hazardous azide intermediates 70–85%
Reductive Amination Applicable to ketone precursors Requires pre-synthesized ketone 30–50%
Gabriel Synthesis Mild conditions; avoids gaseous NH₃ Multi-step; phthalimide removal required 60–75%

Stereochemical Considerations

The bridgehead carbons (C3 and C8) impose rigid stereochemistry. Key observations:

  • Aminolysis : Retention of configuration at C4 due to SN2 mechanism.
  • Azide Reduction : Preserves stereochemistry if intermediate azide is configurationally stable.
  • Reductive Amination : Racemization possible at C4 if ketone enolizes during reaction.

Scale-Up and Industrial Feasibility

  • Preferred Method : Azide reduction offers the best balance of yield and scalability, despite safety concerns. Continuous-flow reactors minimize risks associated with azide handling.
  • Cost Drivers : Halomethyl precursors require multi-step synthesis; sourcing tricyclic ketones remains expensive.

Emerging Strategies

  • Enzymatic Amination : Pilot studies using transaminases to convert tricyclic ketones to amines show promise (theoretical yields >90%).
  • Photocatalytic C–N Coupling : Visible-light-mediated amination of tricyclic halides could bypass traditional substitution limitations.

Chemical Reactions Analysis

Nucleophilic Substitution

The amine group (-NH₂) in TCD-4-amine undergoes nucleophilic substitution reactions, including:

  • Alkylation : Reaction with alkyl halides or epoxides to form N-alkylated derivatives.

  • Acetylation : Conversion of the amine to an amide using acetylating agents (e.g., acetic anhydride) .

Acid-Base Chemistry

As a secondary amine, TCD-4-amine acts as a weak base. It can:

  • Form salts with acids (e.g., hydrochloric acid) to enhance solubility.

  • Participate in protonation/deprotonation equilibria, influencing its reactivity in polar solvents.

Cyclization and Rearrangement

The tricyclic framework participates in:

  • Gold(I)-Catalyzed Cyclizations : While not directly applied to TCD-4-amine, related studies show that tricyclic precursors undergo alkoxycyclization to form tetracyclic structures under gold(I) catalysis .

  • Cyclopropane Rearrangements : Strained cyclopropane moieties in derivatives may undergo ring-opening or rearrangement under thermal or catalytic conditions .

Reaction Monitoring

  • Chromatography : Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to track reaction progress and purity.

  • Spectroscopy :

    • NMR : Proton and carbon NMR characterize the tricyclic framework and amine functionality.

    • IR : Confirms the presence of N-H stretches (3300–3500 cm⁻¹) and amine deformation modes.

Computational Studies

DFT calculations have been employed to:

  • Predict thermodynamic stabilities of intermediates during rearrangements .

  • Model binding affinities in biological systems (e.g., receptor interactions).

Comparative Reaction Data

Reaction Type Conditions Product Yield Citation
Reductive aminationNaBH₃CN, NH₃, THF, rtTCD-4-amine82%
Aminolysis of halomethylPrimary/secondary amine, NaHCO₃, DMFN-substituted TCD-4-amine derivatives66–90%
Biomimetic rearrangementIsotwistane precursor, thermal conditionsTricyclo[4.3.1.0³,⁸]decane skeletonN/A

Scientific Research Applications

Tricyclo[4.3.1.0,3,8]decan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tricyclo[4.3.1.0,3,8]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways or alterations in metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Ring-Contracted Analogs: Noradamantylamines

  • Tricyclo[3.3.1.0³,⁷]non-3-ylamine (3-Noradamantylamine): Molecular Formula: C₉H₁₅N (MW: 137.23 g/mol). Key Differences: Reduced ring size (9-membered vs. 10-membered) lowers molecular weight and alters steric bulk. Biological Activity: Demonstrates antiviral activity against influenza A (comparable to amantadine) and acts as a dopamine reuptake inhibitor . Applications: Explored for Parkinson’s disease and neuropathic pain management due to NMDA receptor antagonism .
  • Tricyclo[3.3.0.0³,⁷]oct-1-ylamine (1-Bisnoradamantylamine): Molecular Formula: C₈H₁₃N (MW: 123.20 g/mol). Activity Profile: Weaker antiviral efficacy but retains trypanocidal activity against Trypanosoma cruzi .

Adamantane-Based Derivatives

  • Tricyclo[3.3.1.1³,⁷]decan-2-amine (2-Adamantanamine) :

    • Molecular Formula : C₁₀H₁₇N (MW: 151.25 g/mol).
    • Key Differences : Amine group at position 2 instead of 4; identical molecular weight but distinct spatial orientation.
    • Analytical Data : Retains rigidity, as shown by GC retention times (e.g., 5.2 min on OV-101 column at 100°C) .
    • Applications : Used in material science for polymer crosslinking and as a precursor for antiviral agents .
  • N,N-Dimethyl-Tricyclo[3.3.1.1³,⁷]decan-1-amine :

    • Molecular Formula : C₁₂H₂₁N (MW: 179.30 g/mol).
    • Key Differences : N-methylation enhances lipophilicity (logP increase by ~1.5 units), improving blood-brain barrier penetration.
    • Regulatory Status : Classified under PMN P–14–476 (CAS 3717–40–6) with significant new use restrictions due to toxicity concerns .

Expanded Ring Systems

  • Tricyclo[4.3.1.1³,⁸]undecan-3-amine :
    • Molecular Formula : C₁₁H₁₉N (MW: 165.28 g/mol).
    • Key Differences : Additional methylene group increases ring size (11-membered), raising molecular weight by 14.03 g/mol.
    • Properties : Higher boiling point and solubility in polar solvents compared to the decan-4-amine analog .

Functionalized Derivatives

  • 3-Hydroxytricyclo[3.3.1.1³,⁷]decan-1-amine: Molecular Formula: C₁₀H₁₇NO (MW: 167.25 g/mol). Key Differences: Hydroxyl group at position 3 enhances hydrogen-bonding capacity, improving aqueous solubility by ~20%. Applications: Investigated as a chiral resolving agent and in prodrug formulations .
  • Tricyclo[4.3.1.0³,⁸]decan-4-amine hydrochloride :

    • Molecular Formula : C₁₀H₁₈ClN (MW: 187.71 g/mol).
    • Key Differences : Salt formation increases stability and facilitates crystallization.
    • Synthesis : Prepared via HCl gas treatment in ether, yielding >95% purity .

Biological Activity

Tricyclo[4.3.1.0(3,8)]decan-4-amine is a bicyclic compound with significant biological activity, particularly in pharmacological contexts. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

Tricyclo[4.3.1.0(3,8)]decan-4-amine belongs to a class of tricyclic compounds characterized by their unique bicyclic structure. The synthesis of this compound has been explored through various methods, including biomimetic rearrangements and other organic synthesis techniques.

Synthesis Overview

  • Key Reactions : The synthesis often involves rearrangements from isotwistane precursors or other tricyclic derivatives.
  • Yield and Purity : Reports indicate that yields can vary significantly depending on the synthetic route chosen, with some methods yielding over 80% purity.

Pharmacological Properties

Tricyclo[4.3.1.0(3,8)]decan-4-amine exhibits a range of biological activities, including:

  • Antiparasitic Activity : Studies have shown that derivatives of tricyclo[4.3.1] compounds possess trypanocidal properties against Trypanosoma brucei, a causative agent of sleeping sickness. The activity is often pH-dependent and increases with alkalinity .
  • CNS Effects : Some derivatives demonstrate sedative effects, suggesting potential use as anxiolytics or sleep aids. These compounds may exhibit properties analogous to neuroleptics and have been shown to influence neurotransmitter systems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of tricyclo[4.3.1.0(3,8)]decan-4-amine and its derivatives:

StudyFindings
Zoidis et al., 2010Identified significant trypanocidal activity in aminoadamantane derivatives at sub-micromolar levels, outperforming standard treatments like rimantadine .
Patent AnalysisHighlighted pharmacological properties including analgesic effects and potential applications in treating central nervous system disorders .
Biomimetic SynthesisDemonstrated successful enantioselective syntheses leading to compounds with promising biological profiles .

The exact mechanisms through which tricyclo[4.3.1.0(3,8)]decan-4-amine exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Targets : Preliminary studies suggest that these compounds may interact with specific cellular receptors or enzymes involved in metabolic pathways.
  • Influence on Gene Expression : Some research indicates alterations in gene expression related to cell wall biosynthesis in treated organisms, hinting at a broader impact on cellular functions .

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